![molecular formula C12H12ClNO4S B3978792 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3978792.png)
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Overview
Description
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione, also known as CPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPD is a thiazolidinedione derivative, which is a class of compounds that have been widely studied for their antidiabetic and anti-inflammatory properties.
Mechanism of Action
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by binding to PPARγ and modulating its activity. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione binds to PPARγ and enhances its activity, leading to increased insulin sensitivity and improved glucose and lipid metabolism. 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione also inhibits the expression of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including improved glucose and lipid metabolism, increased insulin sensitivity, and reduced inflammation. 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has also been shown to have antitumor effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is its specificity for PPARγ, which makes it a useful tool for studying the role of PPARγ in various diseases. However, one of the limitations of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective PPARγ agonists based on the structure of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione. Another area of research is the investigation of the antitumor properties of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione and its potential use in cancer therapy. Additionally, the role of 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione in other diseases such as obesity and cardiovascular disease warrants further investigation.
Scientific Research Applications
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has been shown to have antidiabetic properties by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties by inhibiting the expression of inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c13-8-1-3-10(4-2-8)18-6-9(15)5-14-11(16)7-19-12(14)17/h1-4,9,15H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGQDKMZKLCKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(COC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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